molecular formula C20H21N3O3S2 B2845720 4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide CAS No. 923422-41-7

4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2845720
CAS No.: 923422-41-7
M. Wt: 415.53
InChI Key: QFIKVFXEYWRBSA-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • Carbonic Anhydrase Inhibition: Novel acridine-acetazolamide conjugates, including structures related to "4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide," have been investigated for their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These compounds exhibit inhibition in low micromolar and nanomolar ranges, suggesting potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2016).
  • Anticancer Evaluation: A series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Some compounds showed promising GI50 values comparable to standard drugs, indicating their potential as anticancer agents (Tiwari et al., 2017).

Synthetic Methodologies and Characterization

  • Microwave-Assisted Synthesis: Various studies have demonstrated the efficiency of microwave-assisted synthesis in creating derivatives of "4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide" and related compounds. These methods offer cleaner, more efficient, and faster routes to such compounds, which are relevant in medicinal chemistry and drug discovery (Saeed, 2009).

Spectroscopic Characterizations and Biological Evaluation

  • Characterization and Evaluation: Schiff bases derived from sulfamethoxazole have been characterized by spectroscopic methods and evaluated for enzyme inhibition and biological activities. These studies highlight the importance of structural characterizations in understanding the biological implications of synthesized compounds (Alyar et al., 2019).

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-15(2)27-20(21-14)22-19(24)17-9-11-18(12-10-17)28(25,26)23(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIKVFXEYWRBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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